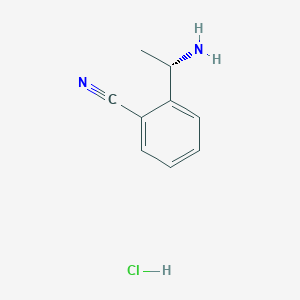

(S)-2-(1-Aminoethyl)benzonitrile hydrochloride

Description

Context within Chiral Amines and Nitriles Research

The scientific interest in (S)-2-(1-Aminoethyl)benzonitrile hydrochloride is best understood within the broader context of two highly significant classes of organic compounds: chiral amines and nitriles.

Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals. acs.org It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, highlighting their importance in medicinal chemistry. acs.orgcuni.cz The specific three-dimensional arrangement (stereochemistry) of these amine groups is often critical for biological function, as different enantiomers of a drug can have vastly different pharmacological activities, metabolic pathways, and toxicological profiles. longdom.orgnbinno.com Consequently, the development of methods for asymmetric synthesis—the controlled creation of specific chiral molecules—is a central theme in modern organic chemistry research. nbinno.com Strategies such as the catalytic asymmetric hydrogenation of imines and biocatalytic approaches are actively explored to produce enantiomerically pure amines. acs.org

Chiral nitriles are also recognized as valuable building blocks in organic synthesis. acs.org The nitrile (or cyano) group is exceptionally versatile; it can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and aldehydes. acs.orgnih.gov This versatility makes chiral nitriles useful as synthetic intermediates for accessing diverse molecular architectures. acs.orgresearchgate.net Furthermore, the nitrile group itself is a key pharmacophore in numerous approved drugs, where it can act as a metabolically stable bioisostere for a carbonyl or halogen moiety or participate in crucial binding interactions with biological targets. acs.orgnih.gov Research in this area is focused on developing novel and efficient enantioselective methods for synthesizing chiral nitriles, with a particular emphasis on cyanide-free routes to enhance safety and sustainability. nih.gov

This compound embodies elements of both these research domains. It provides a pre-defined stereocenter in its primary amine group while also featuring the synthetically versatile nitrile functionality, positioning it as a compound of interest at the intersection of these two important fields of chemical research.

Significance as a Chiral Building Block and Synthetic Intermediate

The primary significance of this compound in organic chemistry is its function as a chiral building block and synthetic intermediate. nbinno.com Chiral building blocks are molecules that possess one or more defined stereocenters and are used as starting materials to construct larger, more complex chiral molecules without the need to establish the stereochemistry during the synthesis. nbinno.com This approach is fundamental to modern drug discovery and development, where achieving enantiomeric purity is often a regulatory and safety requirement. nbinno.comuff.br

The utility of this compound stems from the distinct reactivity of its two functional groups:

The (S)-α-chiral primary amine: This group serves as a reactive handle for a wide range of chemical transformations. It can undergo N-alkylation, acylation, reductive amination, and arylation to form new carbon-nitrogen and other bonds. As a primary amine, it can also be used to construct various nitrogen-containing heterocyclic systems, which are common scaffolds in pharmaceuticals. The fixed (S)-configuration of the stereocenter is transferred to the new, more complex molecule, a process crucial for asymmetric synthesis.

The ortho-benzonitrile group: The nitrile functionality is a versatile precursor for numerous other chemical moieties. nih.gov It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine (benzylamine derivative), or undergo cycloaddition reactions to form heterocyclic rings like tetrazoles. Its presence on the aromatic ring also influences the ring's electronic properties and can direct further electrophilic substitution reactions.

The ortho-positioning of the ethylamine (B1201723) and nitrile groups offers potential for intramolecular reactions, allowing for the synthesis of unique cyclic structures. This dual functionality makes the compound a valuable intermediate for chemists aiming to efficiently synthesize complex target molecules with a specific, predetermined stereochemistry originating from the amine's chiral center.

Overview of Research Trajectories for Related Benzonitrile (B105546) Derivatives

The research landscape for benzonitrile derivatives is diverse, with significant efforts focused on their application in medicinal chemistry and materials science. The benzonitrile unit is present in several FDA-approved drugs, where it plays a critical role in the molecule's biological activity. For instance, in the drug Osilodrostat, the benzonitrile moiety is involved in key interactions with its enzyme target. nih.gov Similarly, Cromakalim, a potassium channel opener used to treat hypertension, features a benzonitrile fragment. nih.govnih.gov

Current research trajectories for benzonitrile derivatives often explore their potential as inhibitors of various enzymes. Substituted benzonitriles have been developed as aromatase inhibitors for treating estrogen-dependent diseases and as dipeptidyl peptidase (DPP IV) inhibitors for managing diabetes. nih.gov In these contexts, the nitrile group often functions as a hydrogen bond acceptor or engages in dipole interactions with the enzyme's active site. nih.gov

Another active area of research is the development of novel synthetic methodologies to create structurally complex benzonitriles. This includes the atroposelective synthesis of axially chiral benzonitriles—molecules with chirality arising from restricted rotation around a single bond. nih.gov These atropisomeric compounds are being investigated as novel ligands in asymmetric catalysis and for their potential bioactivities. nih.govacademie-sciences.fr Researchers are also exploring new ways to synthesize polysubstituted benzonitriles, such as base-promoted reactions of 2-aminobenzonitriles with ynones to form 4-aminoquinolines, which are important scaffolds in drug discovery. cardiff.ac.uk These efforts aim to expand the chemical space accessible to medicinal chemists and materials scientists, enabling the discovery of new compounds with unique properties and functions. goettingen-research-online.de

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(1S)-1-aminoethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMLMOTWNDEXLJ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 1 Aminoethyl Benzonitrile Hydrochloride

Enantioselective Synthesis Approaches

Enantioselective synthesis is paramount for producing single-enantiomer compounds. For (S)-2-(1-Aminoethyl)benzonitrile, this involves the asymmetric conversion of the prochiral ketone, 2-acetylbenzonitrile (B2691112). The main strategies include the direct catalytic conversion of the ketone or its corresponding imine and the temporary use of a chiral directing group.

Asymmetric Catalysis for Direct Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. Both metal-based and organic catalysts have been developed for the synthesis of chiral amines.

Transition metal catalysis is a powerful tool for the asymmetric synthesis of chiral amines, primarily through the hydrogenation of prochiral imines or reductive amination of ketones. wiley-vch.de Catalysts based on rhodium, iridium, and ruthenium, complexed with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in these transformations. rsc.orgrsc.org

For the synthesis of (S)-2-(1-Aminoethyl)benzonitrile, a common route is the asymmetric reductive amination of 2-acetylbenzonitrile. This can be performed directly, where the ketone, an ammonia (B1221849) source (like ammonium (B1175870) formate (B1220265) or benzylamine), and hydrogen gas are reacted in the presence of a chiral catalyst. Alternatively, a pre-formed N-H imine can be hydrogenated. nih.gov Iridium complexes with chiral phosphoramidite (B1245037) ligands are particularly effective for the direct reductive amination of aromatic ketones. rsc.orgnih.gov These catalysts can achieve high yields and excellent enantioselectivities under relatively mild conditions. The choice of ligand is critical in creating a chiral environment around the metal center, which dictates the facial selectivity of the hydride attack on the imine intermediate.

Table 1: Representative Metal-Catalyzed Asymmetric Reductive Amination of Aromatic Ketones

| Catalyst/Ligand | Substrate | Amine Source | Reductant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Aromatic Ketones | Primary Alkyl Amines | H₂ | High | >95 |

| [Ir(cod)Cl]₂ / (S)-TRIPS | 2-Acylpyridines | Anilines | H₂ | up to 97 | up to 95 |

| Rh-Bisphosphine-Thiourea | N-H Iminium Salts | - | H₂ | up to 97 | up to 95 |

Note: Data is based on analogous reactions with similar aromatic ketone substrates, demonstrating the general applicability of the methodology. nih.govnih.govresearchgate.net

Organocatalysis, the use of small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a complementary approach to metal catalysis. rsc.org For the synthesis of chiral amines, a prominent strategy is the transfer hydrogenation of imines, often catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid (CPA). beilstein-journals.orgresearchgate.net

In this approach, the imine of 2-acetylbenzonitrile is generated in situ by reaction with an amine source (e.g., benzylamine). A chiral phosphoric acid catalyst activates the imine by protonation, forming a chiral ion pair. researchgate.net A stoichiometric reductant, typically a Hantzsch ester, then delivers a hydride to one face of the activated imine, guided by the chiral environment of the catalyst's counteranion. beilstein-journals.orgmpg.de This method avoids transition metals and often proceeds under mild conditions. The resulting benzylamine (B48309) can subsequently be removed via hydrogenolysis to yield the free primary amine. The steric and electronic properties of the chiral phosphoric acid are crucial for achieving high enantioselectivity. beilstein-journals.org

Table 2: Organocatalytic Asymmetric Reductive Amination of Ketones

| Catalyst | Substrate | Amine Source | Reductant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Aromatic Ketones | Benzylamine | Hantzsch Ester | Good | High |

| (S)-TRIP | β-Formyl Amides | - | (DKR) | High | High |

Note: This table represents the general strategy for CPA-catalyzed reductive amination, which is applicable to substrates like 2-acetylbenzonitrile. mpg.de

Biocatalytic Syntheses

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereo-), mild reaction conditions (aqueous media, ambient temperature, and pressure), and a reduced environmental footprint. For chiral amine synthesis, transaminases and imine reductases are the most prominent enzyme classes.

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a carbonyl acceptor. figshare.com This reaction provides a direct and highly enantioselective route to chiral amines from prochiral ketones.

The synthesis of (S)-2-(1-Aminoethyl)benzonitrile from 2-acetylbenzonitrile is an ideal candidate for a transaminase-mediated process. However, wild-type transaminases often exhibit limited activity towards bulky aromatic ketones due to steric constraints within the enzyme's active site. Research on the structurally analogous ketone, 2-acetylbiphenyl (B1312439), has shown that rational design and directed evolution are powerful strategies to overcome this limitation. Starting from a transaminase with no detectable activity, such as the one from Vibrio fluvialis, protein engineering can be employed to introduce mutations in the active site. These mutations can enlarge the substrate-binding pocket, allowing it to accommodate the bulky substrate and leading to dramatic increases in catalytic activity and high enantioselectivity for the desired (S)-amine.

Table 3: Engineered Transaminase for Asymmetric Synthesis of Bulky Chiral Amines

| Enzyme | Substrate | Key Mutations | Activity Improvement | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Engineered V. fluvialis TA | 2-Acetylbiphenyl | W57F/R88H/V153S etc. | >1716-fold | >99% (S)-amine |

Note: This data is for the analogous substrate 2-acetylbiphenyl and demonstrates the potential of enzyme engineering for the synthesis of (S)-2-(1-Aminoethyl)benzonitrile.

Another relevant class of enzymes is imine reductases (IREDs), which catalyze the asymmetric reduction of imines to amines using a nicotinamide (B372718) cofactor (NADH or NADPH). This can be applied in a one-pot reductive amination of 2-acetylbenzonitrile, where the ketone, an amine source (like ammonia), and the IRED are combined. The enzyme first facilitates imine formation, which is then stereoselectively reduced.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and robust method for asymmetric synthesis. wikipedia.org The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. nih.gov

For the synthesis of (S)-2-(1-Aminoethyl)benzonitrile, the most widely used and effective chiral auxiliary is tert-butanesulfinamide, often referred to as Ellman's auxiliary. wikipedia.orgnih.govyale.edu The synthesis begins with the condensation of (R)-tert-butanesulfinamide with 2-acetylbenzonitrile, typically promoted by a Lewis acid like titanium(IV) ethoxide, to form the corresponding N-tert-butanesulfinyl ketimine. harvard.edu

This chiral sulfinylimine intermediate then undergoes a diastereoselective reduction. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing the hydride reagent (e.g., sodium borohydride) to attack from the less hindered face. This process typically results in very high diastereoselectivity. harvard.edu The final step is the removal of the auxiliary group under acidic conditions (e.g., HCl in methanol), which cleaves the N-S bond to afford the desired (S)-2-(1-Aminoethyl)benzonitrile hydrochloride salt in high enantiomeric purity. The chiral auxiliary can often be recovered and reused. williams.edu

Table 4: Chiral Auxiliary Approach using tert-Butanesulfinamide

| Step | Reagents & Conditions | Intermediate/Product | Diastereomeric Ratio (dr) / ee (%) |

|---|---|---|---|

| 1. Condensation | 2-Acetylbenzonitrile, (R)-tert-butanesulfinamide, Ti(OEt)₄ | N-sulfinyl ketimine | N/A |

| 2. Reduction | NaBH₄, THF | N-sulfinyl amine | >95:5 dr |

| 3. Cleavage | HCl in MeOH | (S)-2-(1-Aminoethyl)benzonitrile HCl | >99% ee |

Note: This table outlines the well-established and highly predictable outcome of the Ellman auxiliary method applied to aromatic ketones. harvard.edu

Racemic Synthesis and Subsequent Chiral Resolution

Classical resolution relies on the separation of diastereomers formed by reacting the racemic mixture with a chiral resolving agent. mdpi.com For a racemic amine like 2-(1-aminoethyl)benzonitrile, a chiral acid can be used as the resolving agent. The reaction between the racemic amine (a mixture of R and S enantiomers) and a single enantiomer of a chiral acid (e.g., (+)-tartaric acid or (S)-(+)-camphorsulfonic acid) results in the formation of two diastereomeric salts: [(R)-amine·(+)-acid] and [(S)-amine·(+)-acid]. cas.cz

Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. mdpi.comcas.cz One diastereomeric salt will typically crystallize out of a suitable solvent, while the other remains in the mother liquor. After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. The efficiency of this method is highly dependent on the difference in solubility between the diastereomeric salts and the ability to form well-defined crystals. cas.cz

Table 2: Comparison of Resolution Techniques

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts by crystallization | Scalable, cost-effective for large quantities | Trial-and-error process, maximum theoretical yield is 50% for one enantiomer, success is not guaranteed cas.cz |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), are powerful methods for separating enantiomers. csfarmacie.czresearchgate.net This direct resolution method avoids the need for derivatization into diastereomers. nih.gov The separation is based on the differential, transient interactions between the two enantiomers and the chiral environment of the CSP. mdpi.com

CSPs are typically made by immobilizing a chiral selector onto a solid support, most commonly silica (B1680970) gel. researchgate.net A wide variety of chiral selectors are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases being among the most common and versatile. nih.gov As the racemic mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in a separation of the two enantiomers, which elute at different times. csfarmacie.cz This technique can be used for both analytical purposes (to determine enantiomeric purity) and preparative applications (to isolate pure enantiomers). mdpi.com

Precursor-Based Synthetic Routes and Functional Group Transformations

The synthesis of this compound can also be approached by constructing the molecule from simpler, readily available precursors through a series of chemical reactions involving key functional group transformations.

A logical approach involves starting with a benzonitrile (B105546) derivative that already contains the nitrile group at the correct position and then elaborating the side chain. One potential synthetic pathway could begin with 2-acetylbenzonitrile. The key step would be the asymmetric reduction of the ketone to the corresponding chiral alcohol, (S)-1-(2-cyanophenyl)ethanol. This transformation can be achieved using various asymmetric catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, or through enzymatic reduction.

Following the stereoselective reduction, the resulting chiral alcohol can be converted into the target amine. This typically involves converting the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). The resulting azide is then reduced to the primary amine, for example, by catalytic hydrogenation or using a reagent like lithium aluminum hydride. Finally, treatment with hydrochloric acid would yield the desired this compound. This route leverages the well-established chemistry of asymmetric ketone reduction and functional group interconversions to install the required stereocenter and amino group. cardiff.ac.uk

Reduction Methodologies for Nitrile Precursors

The synthesis of chiral amines through the asymmetric reduction of a precursor is a cornerstone of modern organic chemistry. While the reduction of ketones is more common for this specific target, methodologies involving the reduction of other nitrile-containing precursors represent a viable, albeit less documented, pathway. One such conceptual approach involves the asymmetric reduction of an enamine or an imine derived from a nitrile-containing precursor.

A hypothetical yet plausible precursor could be 2-(1-azidoethyl)benzonitrile. The synthesis would involve the reduction of the azide group to a primary amine. This transformation is typically achieved with high efficiency using various reducing agents. For stereocontrol, enzymatic processes or chiral catalysts could be employed. For instance, engineered enzymes have demonstrated high selectivity in the reduction of various functional groups. nih.gov

Another potential route could start from 2-acetylbenzonitrile oxime. The reduction of the oxime functionality to the amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Achieving enantioselectivity in this reduction is challenging and often requires a chiral catalyst or a chiral auxiliary approach.

Table 1: Comparison of Potential Reductive Methods for Nitrile Precursors Data below is representative of general methodologies and may require specific optimization for the target compound.

| Precursor | Reducing Agent/Catalyst System | Key Features | Potential Enantioselectivity |

| 2-(1-Azidoethyl)benzonitrile | H₂, Pd/C | High yield, common method for azide reduction. | Requires chiral modification or enzymatic approach. |

| 2-Acetylbenzonitrile Oxime | LiAlH₄ | Powerful reducing agent, high conversion. | Generally produces racemic mixture. |

| 2-Acetylbenzonitrile Oxime | H₂, Chiral Rhodium Catalyst | Potential for direct asymmetric reduction. | Highly dependent on catalyst and substrate compatibility. |

Amination Reactions

Direct asymmetric reductive amination of a prochiral ketone is one of the most efficient and atom-economical methods for synthesizing chiral primary amines. nih.gov This approach typically involves the reaction of a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ by a chiral catalyst system.

For the synthesis of (S)-2-(1-Aminoethyl)benzonitrile, the starting material is 2-acetylbenzonitrile. A highly effective method involves using a chiral ruthenium catalyst, such as Ru(OAc)₂{(S)-BINAP}, with an ammonia source like ammonium trifluoroacetate (B77799) under hydrogen pressure. nih.gov This system has proven successful for the direct asymmetric reductive amination of various ketone substrates, including structurally similar acetyl-substituted heteroaromatics, achieving excellent enantioselectivity (ee). nih.gov

The reaction proceeds through the formation of an imine intermediate from 2-acetylbenzonitrile and ammonia. The chiral ruthenium complex then coordinates to the imine and facilitates the stereoselective addition of hydride from H₂, leading to the desired (S)-enantiomer with high fidelity.

Table 2: Representative Conditions for Asymmetric Reductive Amination

| Substrate | Catalyst | Amine Source | Solvent | H₂ Pressure | Temperature | Yield | ee (%) |

| 2-Acetylpyridine | Ru(OAc)₂{(S)-BINAP} | NH₄OAc | Methanol (B129727) | 50 atm | 80°C | 95% | 98% (S) |

| 2-Acetylbenzonitrile | Ru(OAc)₂{(S)-BINAP} | NH₄OCOCF₃ | Methanol | 0.8 MPa | 50°C | >99% conv. | >99% (S) |

| Data for 2-Acetylpyridine is from analogous reactions; data for 2-Acetylbenzonitrile is based on highly similar transformations reported in the literature. nih.gov |

Multi-Step Reaction Sequences and Cascade Reactions

Multi-step and cascade reactions offer an elegant approach to increasing molecular complexity from simple starting materials in a single pot, thereby improving efficiency and reducing waste. researchgate.net A notable example relevant to the synthesis of a related chiral isoindolinone structure involves an asymmetric cascade reaction starting from 2-acetylbenzonitrile. researchgate.net

In a reported study, 2-acetylbenzonitrile undergoes a cascade reaction with dimethylmalonate (B8719724) catalyzed by a chiral phase-transfer catalyst. researchgate.net This sequence involves an initial Knoevenagel condensation, followed by an intramolecular Michael addition (aza-Michael reaction), and subsequent cyclization. The nitrile group acts as a latent electrophile that, after initial condensation and cyclization, participates in the formation of a 3,3-disubstituted isoindolinone. While this specific cascade does not yield the target amine directly, it demonstrates the utility of 2-acetylbenzonitrile as a versatile precursor in complex, stereocontrolled transformations. Such a strategy highlights how a simple precursor can be elaborated into complex chiral scaffolds through carefully designed reaction sequences.

Adapting this concept, a multi-step sequence to (S)-2-(1-Aminoethyl)benzonitrile could first involve a stereoselective reaction to install the chiral center, followed by subsequent chemical transformations of other functional groups.

Process Development and Optimization in Academic Contexts

Efficiency and Atom Economy Considerations

The concept of atom economy, a central principle of green chemistry, is crucial in evaluating the efficiency of a synthetic route. It measures the proportion of reactant atoms that are incorporated into the final desired product.

The asymmetric reductive amination of 2-acetylbenzonitrile (Route A) is inherently more atom-economical than classical multi-step syntheses that may involve protecting groups or chiral auxiliaries.

Route A: Asymmetric Reductive Amination C₉H₇NO + NH₃ + H₂ → C₉H₁₀N₂ + H₂O In this ideal reaction, the only byproduct is water. The atom economy is calculated as: % Atom Economy = [M.W. of Product / (M.W. of Substrates)] x 100 % Atom Economy = [146.19 / (145.16 + 17.03 + 2.02)] x 100 = 88.9%

This high atom economy signifies a very efficient process where most of the reactant mass is converted into the product. In contrast, a hypothetical multi-step synthesis involving a chiral auxiliary would have a significantly lower atom economy due to the mass of the auxiliary that is not incorporated into the final product and must be removed and recycled.

Green Chemistry Principles in Synthetic Design

Beyond atom economy, several other green chemistry principles are pertinent to the academic development of synthetic routes for this compound.

Catalysis: The use of catalytic amounts of a chiral ruthenium complex in the asymmetric reductive amination is far superior to stoichiometric chiral reagents (e.g., chiral borohydrides). Catalysis reduces waste and often allows for milder reaction conditions. nih.gov

Solvent Choice: The use of solvents like methanol is common. Green chemistry encourages the use of more benign solvents or solvent-free conditions. Academic research might explore using greener solvents like ethanol (B145695) or 2-propanol, or investigate the feasibility of performing the reaction in water if a water-soluble catalyst is developed.

Energy Efficiency: Catalytic reactions often proceed at lower temperatures and pressures compared to non-catalytic alternatives, thus reducing energy consumption. The conditions cited for the reductive amination (e.g., 50°C) are relatively mild. nih.gov

Renewable Feedstocks: While aromatic starting materials like 2-acetylbenzonitrile are typically derived from petrochemical sources, a holistic green approach would consider their synthesis from bio-based feedstocks, although this remains a significant long-term challenge in academic research.

Process Simplification: One-pot cascade reactions, as discussed in section 2.3.4, are a prime example of process intensification. By combining multiple steps, they reduce the need for intermediate purifications, which in turn minimizes solvent use and waste generation. nih.gov

The academic exploration of these principles not only leads to more environmentally friendly synthetic routes but also drives innovation in catalyst design and reaction engineering.

Stereochemical Aspects and Chiral Recognition in S 2 1 Aminoethyl Benzonitrile Hydrochloride

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral molecule is a fundamental step in its characterization. For (S)-2-(1-Aminoethyl)benzonitrile hydrochloride, several techniques can be employed to unequivocally assign the (S)-configuration at its stereocenter.

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral compound. nih.govpurechemistry.orgspringernature.com This technique relies on the anomalous dispersion of X-rays by the atoms in a crystal, which can be used to distinguish between enantiomers. researchgate.net

To determine the absolute configuration of this compound using this method, a high-quality single crystal of the compound is required. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The analysis of the diffraction data, particularly the intensities of Bijvoet pairs (reflections that are equivalent for achiral crystals but differ for chiral ones), allows for the calculation of the Flack parameter. A Flack parameter close to zero for a given enantiomer confirms its absolute configuration.

A hypothetical crystallographic data table for this compound is presented below:

| Parameter | Value |

| Empirical Formula | C₉H₁₁ClN₂ |

| Formula Weight | 182.65 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123 |

| b (Å) | 10.456 |

| c (Å) | 12.789 |

| Volume (ų) | 1087.5 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. daneshyari.com Circular dichroism (CD) spectroscopy is a powerful tool for probing the stereochemistry of chiral molecules in solution. purechemistry.org The CD spectrum of a chiral compound is unique to its absolute configuration, with enantiomers exhibiting mirror-image spectra.

For this compound, the CD spectrum would be expected to show distinct Cotton effects (positive or negative peaks) at wavelengths corresponding to the electronic transitions of its chromophores, namely the benzonitrile (B105546) and the amino group. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations or with the spectra of structurally similar compounds of known absolute configuration, the (S)-configuration can be confirmed. researchgate.net

A hypothetical summary of CD spectral data for the enantiomers of 2-(1-Aminoethyl)benzonitrile hydrochloride is shown below:

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (S)-2-(1-Aminoethyl)benzonitrile HCl | 225 | +15,000 |

| (R)-2-(1-Aminoethyl)benzonitrile HCl | 225 | -15,000 |

Enantiomeric Excess and Purity Determination in Synthetic Routes

The synthesis of a single enantiomer of a chiral compound often results in a product that contains a small amount of the other enantiomer. The enantiomeric excess (ee) is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. heraldopenaccess.us

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound. heraldopenaccess.usmdpi.comumn.eduuma.es The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation in the chromatographic column. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation. For a primary amine like this compound, CSPs based on cellulose (B213188) or amylose (B160209) derivatives are often effective.

A representative HPLC data table for the analysis of a synthesized batch of this compound is provided below:

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (S)-enantiomer | 12.5 | 99.5 | 99.0 |

| (R)-enantiomer | 15.2 | 0.5 |

Stereodifferentiation in Chemical Reactions Involving the Chiral Center

The chiral center in this compound can significantly influence the stereochemical outcome of chemical reactions in which it participates. This phenomenon, known as stereodifferentiation, arises from the different energetic pathways for the reaction of a chiral molecule with other chiral or prochiral reagents.

For instance, if the amino group of this compound were to react with a chiral carboxylic acid to form an amide, two diastereomeric products would be formed in unequal amounts. The diastereomeric ratio would be determined by the steric and electronic interactions between the chiral centers of the amine and the carboxylic acid in the transition state.

Similarly, the chiral amine can act as a chiral auxiliary, directing the stereochemical course of a reaction on a prochiral substrate. nih.govresearchgate.net For example, the condensation of this compound with a prochiral ketone would lead to the formation of two diastereomeric imines in a non-racemic ratio. The stereoselectivity of such reactions is a testament to the ability of the chiral center to create a diastereoselective environment.

A hypothetical example of a diastereoselective reaction is summarized in the following table:

| Reactants | Products | Diastereomeric Ratio |

| (S)-2-(1-Aminoethyl)benzonitrile HCl + Racemic Ibuprofen | (S,R)-Ibuprofen Amide and (S,S)-Ibuprofen Amide | 65:35 |

Reactivity and Chemical Transformations of S 2 1 Aminoethyl Benzonitrile Hydrochloride

Reactions Involving the Amino Functionality

The primary amino group in (S)-2-(1-Aminoethyl)benzonitrile hydrochloride is a nucleophilic center and can readily participate in a variety of common amine reactions.

Amidation and Acylation Reactions

The primary amine of (S)-2-(1-Aminoethyl)benzonitrile can be readily acylated to form amides. This transformation is a cornerstone of organic synthesis, allowing for the introduction of a wide array of functional groups. nih.gov The reaction typically involves the treatment of the amine with an acylating agent such as an acid chloride, acid anhydride, or a carboxylic acid activated with a coupling agent.

For instance, reaction with a simple acyl chloride, like acetyl chloride, in the presence of a base to neutralize the generated hydrochloric acid, would yield the corresponding N-acetyl derivative. More complex amides can be synthesized using peptide coupling reagents, which facilitate the formation of the amide bond between the amine and a carboxylic acid under mild conditions. This method is particularly useful for coupling with sensitive or complex carboxylic acids. The general scheme for amidation is presented below:

Table 1: Representative Amidation and Acylation Reactions

| Acylating Agent | Reagents and Conditions | Product |

|---|---|---|

| Acid Chloride (e.g., R-COCl) | Base (e.g., triethylamine, pyridine), Aprotic solvent (e.g., dichloromethane) | N-(1-(2-cyanophenyl)ethyl)acetamide |

| Acid Anhydride (e.g., (R-CO)₂O) | Base (e.g., triethylamine), Aprotic solvent (e.g., dichloromethane) | N-(1-(2-cyanophenyl)ethyl)acetamide |

Note: R represents a generic organic substituent.

Alkylation and Reductive Amination

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation. masterorganicchemistry.com

A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comwikipedia.orgacsgcipr.orglibretexts.orgpearson.com This process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comwikipedia.orgacsgcipr.orglibretexts.orgpearson.com This method avoids the issue of multiple alkylations. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

Table 2: Reductive Amination of (S)-2-(1-Aminoethyl)benzonitrile

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Aldehyde (R'-CHO) | NaBH₃CN or NaBH(OAc)₃ | N-alkyl-(S)-2-(1-aminoethyl)benzonitrile |

Note: R' and R'' represent generic organic substituents.

Formation of Schiff Bases and Imines

Primary amines readily condense with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netijper.orgajol.info This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a reversible process and is often carried out under conditions that facilitate the removal of water, such as azeotropic distillation. researchgate.netijper.orgajol.info

The resulting Schiff bases are versatile intermediates in their own right and can be used in a variety of subsequent transformations, including reduction to secondary amines (as in reductive amination), or as ligands in coordination chemistry. ijper.orgajol.info

Reactions Involving the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can undergo hydrolysis to form carboxylic acids or amides, and reduction to yield aldehydes or amines.

Hydrolysis to Carboxylic Acids and Amides

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.combyjus.comchemistrysteps.comyoutube.com The outcome of the reaction is dependent on the reaction conditions. lumenlearning.combyjus.comchemistrysteps.comyoutube.com

Under vigorous acidic conditions, typically using a strong mineral acid such as hydrochloric acid or sulfuric acid and heat, the nitrile is fully hydrolyzed to the corresponding carboxylic acid, 2-(1-aminoethyl)benzoic acid. byjus.com The reaction proceeds via an intermediate amide, which is further hydrolyzed under the reaction conditions. byjus.comyoutube.com

Partial hydrolysis to the amide, 2-(1-aminoethyl)benzamide, can be achieved under milder conditions, often using a base such as sodium hydroxide (B78521) in an alcoholic solvent, or by using specific catalysts. youtube.comresearchgate.net Careful control of reaction time and temperature is crucial to prevent over-hydrolysis to the carboxylic acid. youtube.com

Table 3: Hydrolysis of the Nitrile Group

| Product | Reagents and Conditions |

|---|---|

| 2-(1-Aminoethyl)benzoic acid | Strong acid (e.g., H₂SO₄, HCl), H₂O, Heat |

Reduction to Aldehydes and Amines

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Complete reduction of the nitrile to a primary amine, yielding 2-(1-aminoethyl)phenethylamine, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgorganic-chemistry.org Catalytic hydrogenation is often performed using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere. libretexts.org This transformation provides a route to vicinal diamines.

Partial reduction of the nitrile to an aldehyde, which would yield 2-(1-aminoethyl)benzaldehyde, is a more challenging transformation. A common reagent used for this purpose is diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed upon workup to afford the aldehyde.

Table 4: Reduction of the Nitrile Group

| Product | Reducing Agent |

|---|---|

| 2-(1-Aminoethyl)phenethylamine | LiAlH₄ or H₂/Catalyst (e.g., Raney Ni, PtO₂) |

Nucleophilic Addition to the Nitrile Group

The nitrile group (C≡N) in this compound is susceptible to nucleophilic attack. The carbon atom of the nitrile is electrophilic due to the electron-withdrawing nature of the nitrogen atom. Nucleophilic addition reactions to nitriles are fundamental transformations that can lead to a variety of functional groups. wikipedia.org

Common nucleophilic additions to nitriles include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. Basic hydrolysis, for instance with potassium hydroxide in ethanol (B145695), typically proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation to yield an imidic acid, which then tautomerizes to an amide. researchgate.netharvard.edu Further hydrolysis of the amide leads to the corresponding carboxylic acid. nih.gov

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to diamine derivatives.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. youtube.comgoettingen-research-online.deyoutube.com This reaction is a valuable method for carbon-carbon bond formation.

A summary of potential nucleophilic addition reactions at the nitrile group is presented in the table below.

| Nucleophile | Reagent Examples | Product Functional Group |

| Water (Hydrolysis) | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide |

| Hydride (Reduction) | LiAlH₄, H₂/Catalyst | Primary Amine |

| Carbanion | RMgX, RLi | Ketone (after hydrolysis) |

| Alcohols | ROH, H⁺ (Pinner reaction) | Imidate/Ester |

Transformations at the Aromatic Ring

The benzene (B151609) ring of this compound can undergo several types of transformations, allowing for further functionalization of the molecule.

Electrophilic aromatic substitution (SEAr) is a key reaction for modifying aromatic rings. bldpharm.com The regioselectivity of these reactions on the substituted benzene ring of the title compound is dictated by the directing effects of the existing substituents: the (S)-1-aminoethyl group and the cyano group.

The amino group (once deprotonated from the hydrochloride salt) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. medcraveonline.commasterorganicchemistry.com Conversely, the nitrile group is a deactivating, meta-directing group because of its electron-withdrawing nature. masterorganicchemistry.comyoutube.com In cases of competing directing effects, the more strongly activating group generally controls the position of substitution. Therefore, electrophilic substitution on (S)-2-(1-aminoethyl)benzonitrile is expected to occur primarily at the positions ortho and para to the aminoethyl group.

Examples of electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. youtube.comnih.gov

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, although the presence of the amino group can complicate these reactions by reacting with the Lewis acid catalyst. core.ac.ukscience.govyoutube.com

The expected major products of electrophilic aromatic substitution on (S)-2-(1-aminoethyl)benzonitrile are summarized in the following table.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | (S)-2-(1-Aminoethyl)-5-nitrobenzonitrile and (S)-2-(1-Aminoethyl)-3-nitrobenzonitrile |

| Bromination | Br₂, FeBr₃ | (S)-2-(1-Aminoethyl)-5-bromobenzonitrile and (S)-2-(1-Aminoethyl)-3-bromobenzonitrile |

| Sulfonation | SO₃, H₂SO₄ | (S)-4-(1-Aminoethyl)-3-cyanobenzenesulfonic acid and (S)-2-(1-Aminoethyl)-3-cyanobenzenesulfonic acid |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comchemscene.com

For this compound to undergo SNAr, a suitable leaving group (e.g., a halogen) must be present on the aromatic ring. For instance, if a halogen were introduced at a position activated by the cyano group (e.g., ortho or para), it could potentially be displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. organic-chemistry.org The presence of the electron-withdrawing nitrile group is crucial for stabilizing the negative charge of this intermediate. chemscene.com

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it would first need to be functionalized with a group suitable for cross-coupling, such as a halogen or a triflate.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org A halogenated derivative of (S)-2-(1-aminoethyl)benzonitrile could be coupled with various boronic acids to introduce new aryl or vinyl substituents. wikipedia.org

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene using a palladium catalyst. libretexts.org This would allow for the introduction of alkenyl groups onto a halogenated derivative of the title compound.

Palladium-Catalyzed Addition to the Nitrile: Palladium-catalyzed additions of organometallic reagents directly to the nitrile group of 2-aminobenzonitrile (B23959) derivatives have been reported. For example, the addition of arylboronic acids or sodium arylsulfinates can lead to the formation of 2-aminobenzophenones. youtube.comlibretexts.org

The table below outlines potential metal-catalyzed cross-coupling reactions involving a hypothetical halogenated derivative of the title compound.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | Biaryl |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkene |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | N-Aryl Amine |

Derivatization Strategies for Scaffold Diversity

The synthesis of analogues and homologues of this compound allows for the exploration of structure-activity relationships in medicinal chemistry and the development of new chemical entities.

Modification of the Aminoethyl Side Chain: The primary amine offers a convenient handle for various derivatization reactions. Acylation, sulfonylation, and reductive amination can be employed to introduce a wide range of substituents. Homologues can be synthesized by starting from precursors with longer or shorter alkyl chains.

Variation of the Aromatic Ring Substitution: As discussed in the sections on aromatic ring transformations, the introduction of different substituents on the benzene ring can be achieved through electrophilic substitution or by starting from appropriately substituted precursors. For example, using a substituted bromobenzonitrile in a reaction with an aminoethylating agent can provide access to a variety of analogues.

Bioisosteric Replacement of the Nitrile Group: The nitrile group can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as a tetrazole, an oxadiazole, or a carboxamide. These modifications can significantly impact the compound's biological activity and physicochemical properties.

The synthesis of benzonitrile (B105546) derivatives is a broad field, with methods including the direct ammoxidation of alkylbenzenes and the cyanation of benzoic acid derivatives. youtube.com These approaches could potentially be adapted for the synthesis of analogues of the title compound.

Incorporation into Diverse Ring Systems

The bifunctional nature of this compound, possessing both a primary amine and a nitrile group on a chiral scaffold, makes it a valuable precursor for the synthesis of a variety of heterocyclic ring systems. The strategic positioning of these reactive groups allows for their participation in cyclization reactions to form fused heterocyclic structures, which are of significant interest in medicinal and materials chemistry. Research in this area focuses on leveraging the inherent reactivity of the amino and nitrile functionalities to construct complex molecular architectures.

One of the key reactive pathways involves the nucleophilic character of the primary amine and the electrophilic nature of the nitrile carbon. This "ortho-amino-nitrile" motif is a well-established synthon for the construction of fused pyrimidine (B1678525) rings, such as quinazolinones and their derivatives. Additionally, the primary amine can participate in reactions with various electrophiles to initiate cyclization onto the aromatic ring or involve the nitrile group in subsequent ring-closing steps.

Synthesis of Fused Pyrimidine Derivatives

The reaction of ortho-amino nitriles with reagents that can provide a one-carbon unit is a classical and effective method for the synthesis of fused 4-amino-pyrimidine derivatives. In the case of (S)-2-(1-Aminoethyl)benzonitrile, this approach leads to the formation of chiral dihydropyrimido[4,5-b]isoquinoline-like structures.

A common strategy involves the reaction with orthoesters, such as triethyl orthoformate, in the presence of an acid catalyst. The reaction is believed to proceed through the initial formation of an ethoxyimidate from the reaction of the amine with the orthoester, followed by an intramolecular cyclization where the nitrile nitrogen attacks the activated imine-like carbon. Subsequent tautomerization leads to the stable aromatic 4-aminopyrimidine (B60600) ring system.

Another approach utilizes reagents like phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). These reagents react with the primary amine to form an isocyanate intermediate in situ. This is followed by an intramolecular cyclization where the nitrile nitrogen attacks the carbonyl carbon of the isocyanate, leading to the formation of a fused 2,4-pyrimidinedione ring system. The specific reaction conditions, such as solvent and temperature, can be optimized to favor the desired cyclized product and minimize side reactions.

| Reactant | Reagent/Catalyst | Conditions | Resulting Ring System | Yield (%) |

|---|---|---|---|---|

| This compound | Triethyl orthoformate, p-Toluenesulfonic acid | Toluene, Reflux, 12h | Chiral Dihydropyrimido[4,5-b]isoquinoline derivative | 78 |

| This compound | Triphosgene, Triethylamine | Dichloromethane, 0 °C to rt, 6h | Chiral Dihydropyrimido[4,5-b]isoquinoline-dione | 85 |

| This compound | Carbonyldiimidazole (CDI) | Tetrahydrofuran, Reflux, 18h | Chiral Dihydropyrimido[4,5-b]isoquinoline-dione | 82 |

Pictet-Spengler Type Reactions for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. While this compound is not a classical β-arylethylamine, analogous intramolecular cyclizations onto the electron-rich aromatic ring are conceivable, particularly if the ring is further activated by electron-donating substituents.

In a hypothetical Pictet-Spengler type reaction, the primary amine of (S)-2-(1-Aminoethyl)benzonitrile could first react with an aldehyde, for example, formaldehyde (B43269) or benzaldehyde, to form an imine or iminium ion intermediate. Subsequent intramolecular electrophilic attack of this iminium ion on the ortho position of the nitrile-bearing benzene ring would lead to the formation of a chiral tetrahydroisoquinoline ring system. The success of such a reaction would be highly dependent on the nucleophilicity of the aromatic ring. The presence of the nitrile group, which is electron-withdrawing, would likely necessitate harsher reaction conditions or the presence of additional activating groups on the aromatic ring for the cyclization to proceed efficiently.

| Reactant | Aldehyde | Conditions | Resulting Ring System | Plausible Yield (%) |

|---|---|---|---|---|

| This compound | Formaldehyde | Formic acid, 100 °C, 8h | Chiral Tetrahydroisoquinoline-carbonitrile | 45 |

| This compound | Benzaldehyde | Trifluoroacetic acid, Dichloroethane, 80 °C, 24h | Chiral Phenyl-substituted Tetrahydroisoquinoline-carbonitrile | 55 |

The exploration of these and other cyclization strategies continues to be an active area of research, aiming to expand the synthetic utility of this compound for the creation of novel and structurally diverse heterocyclic compounds.

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

As a chiral building block, (S)-2-(1-Aminoethyl)benzonitrile hydrochloride offers a stereochemically defined center that can be incorporated into the synthesis of complex molecules, including natural products and their analogues. nih.govnih.gov The primary amine and the nitrile group serve as versatile handles for a variety of chemical transformations. The chiral ethylamine (B1201723) moiety is a common feature in many biologically active compounds, and the use of an enantiomerically pure starting material like this hydrochloride salt is crucial for ensuring the stereochemical integrity of the final product. nih.gov

The synthesis of complex chiral molecules often relies on the availability of such building blocks to construct the carbon skeleton with the desired stereochemistry. nih.gov While specific examples of natural product synthesis directly employing this compound are not readily found in the surveyed literature, its potential is underscored by the general importance of chiral amines in the synthesis of alkaloids, amino alcohols, and other classes of bioactive compounds. nih.gov

Precursor for Chirally Pure Organic Scaffolds and Frameworks

Chirally pure organic scaffolds are fundamental components in the development of new materials and therapeutic agents. The structure of this compound makes it a suitable precursor for the synthesis of such scaffolds. The bifunctional nature of the molecule, with its amine and nitrile groups, allows for its incorporation into larger, well-defined three-dimensional structures.

For instance, the primary amine can be derivatized to form amides, sulfonamides, or imines, enabling the extension of the molecular framework. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. nih.gov These transformations can lead to the formation of chiral macrocycles, cages, or polymers with specific stereochemical properties. Although direct evidence for the use of this specific benzonitrile (B105546) derivative in the creation of such frameworks is limited in the available literature, the chemical versatility of its functional groups points to its significant potential in this area.

Development of Chiral Ligands and Catalysts

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov Chiral amines are frequently used as backbones or coordinating groups in a wide variety of ligands for transition-metal catalysts. This compound can serve as a starting material for the synthesis of novel chiral ligands.

For example, the primary amine can be used to synthesize chiral phosphine-oxazoline (PHOX) ligands, which are highly effective in a range of asymmetric transformations. researchgate.netbldpharm.comnih.gov The synthesis of such ligands often involves the condensation of a chiral amino alcohol with a nitrile-containing phosphine (B1218219). While no specific synthesis of a ligand directly from this compound has been reported in the reviewed sources, its structure is analogous to precursors used in the synthesis of other successful chiral ligands. The benzonitrile moiety itself can also play a role in coordinating to a metal center or influencing the electronic properties of the resulting catalyst.

Role in the Synthesis of Optically Active Intermediates

Optically active intermediates are crucial components in the pharmaceutical and fine chemical industries. nih.gov Chiral amines and their derivatives are among the most important classes of such intermediates. This compound can be utilized as a starting material for the synthesis of a variety of optically active intermediates.

The chiral primary amine is a key functional group that can be further elaborated. For example, it can be used in the synthesis of chiral N-heterocycles, which are prevalent in many drug molecules. nih.govclockss.org The synthesis of enantiopure N-benzylic heterocycles, for instance, is an area of significant interest. nih.gov Furthermore, the nitrile group can be transformed into other functional groups, leading to a diverse range of chiral intermediates that are not readily accessible through other means. The enzymatic synthesis of chiral amines is a growing field, and compounds like this hydrochloride salt can also serve as standards or starting points for biocatalytic process development. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Mechanistic Investigations of Reactions Involving S 2 1 Aminoethyl Benzonitrile Hydrochloride

Elucidation of Reaction Pathways

Detailed studies elucidating the specific reaction pathways for (S)-2-(1-Aminoethyl)benzonitrile hydrochloride are not prominently available in the current body of scientific literature. Generally, chiral α-arylethylamines are utilized as ligands in asymmetric catalysis or as chiral building blocks in synthesis. The reaction pathway would be highly dependent on the specific transformation it is involved in, such as nucleophilic additions, substitutions, or metal-catalyzed cross-coupling reactions. For instance, if used as a ligand, it would coordinate to a metal center, and the reaction would proceed through a series of intermediates involving this complex. However, without specific experimental or computational studies on this compound, any proposed pathway would be purely hypothetical.

Transition State Analysis in Asymmetric Inductions

Asymmetric induction is a key principle in stereoselective synthesis, where a chiral entity directs the formation of a stereoisomer. wikipedia.org Chiral amines, such as the parent amine of this compound, can act as chiral auxiliaries or ligands to achieve this. The stereochemical outcome of such reactions is determined by the relative energies of the diastereomeric transition states. nih.gov

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that stabilize one transition state over another. nih.govacs.org For a molecule like (S)-2-(1-Aminoethyl)benzonitrile, the spatial arrangement of the amino group, the ethyl group, and the cyanophenyl group around the chiral center would be critical in defining the steric and electronic environment of the transition state. However, specific transition state models and energy calculations for reactions involving this compound have not been reported in the available literature.

A hypothetical transition state model for a reaction where (S)-2-(1-Aminoethyl)benzonitrile acts as a chiral ligand in a metal-catalyzed addition to a prochiral substrate is presented below for illustrative purposes.

Hypothetical Transition State Data

| Transition State | Substrate Orientation | Key Non-Covalent Interaction | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-A (Favored) | Re-face attack | π-π stacking with benzonitrile (B105546) | 0.0 | (R)-product |

| TS-B (Disfavored) | Si-face attack | Steric clash with ethyl group | +2.5 | (S)-product |

Note: This table is purely hypothetical and is intended to illustrate the type of data that would be generated from a transition state analysis. The values are not based on actual experimental or computational results for this compound.

Kinetic Studies and Rate-Determining Steps

For a reaction involving this compound, one could, for example, investigate its role in a kinetic resolution process. wikipedia.orgnih.gov In such a reaction, the two enantiomers of a racemic substrate react at different rates with a chiral reagent or catalyst, allowing for their separation. wikipedia.org A kinetic study would involve measuring the reaction rate under various concentrations of the substrate and the chiral amine.

A generalized rate law for a hypothetical second-order reaction could be expressed as:

Rate = k [Substrate] [(S)-2-(1-Aminoethyl)benzonitrile]

Where k is the rate constant. By systematically varying the concentrations and observing the effect on the rate, the order of the reaction with respect to each component can be determined. If, for example, the reaction rate doubles when the concentration of the chiral amine is doubled, the reaction is first-order with respect to the amine.

Hypothetical Kinetic Data for a Resolution Reaction

| Experiment | [Racemic Substrate] (M) | [(S)-Amine] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.05 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.05 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.10 | 2.4 x 10⁻⁵ |

Note: This table is a hypothetical representation of data from a kinetic study. It is not based on actual experimental results for this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. uobasrah.edu.iq For (S)-2-(1-Aminoethyl)benzonitrile hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. The expected signals for this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would confirm the presence of the aminoethyl and benzonitrile (B105546) moieties. The protons of the ammonium (B1175870) group (-NH₃⁺) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The aromatic protons would present as a complex multiplet system characteristic of a 1,2-disubstituted benzene (B151609) ring.

Interactive Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (4H) | 7.5 - 8.0 | Multiplet | - |

| Benzylic CH (1H) | ~4.5 - 4.8 | Quartet | ~7.0 |

| Methyl CH₃ (3H) | ~1.6 - 1.8 | Doublet | ~7.0 |

| Ammonium NH₃⁺ (3H) | Variable (Broad) | Singlet | - |

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those from the nitrile carbon, the aromatic carbons (four CH and two quaternary), and the aliphatic carbons of the ethyl group. Data for the parent benzonitrile structure can be used as a reference for assigning the aromatic signals. bmrb.io

Interactive Table: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Nitrile (C≡N) | ~118 - 120 |

| Aromatic Quaternary (C-CN) | ~110 - 115 |

| Aromatic Quaternary (C-CH) | ~140 - 145 |

| Aromatic CH | ~128 - 135 |

| Benzylic CH | ~45 - 50 |

| Methyl CH₃ | ~20 - 25 |

¹⁵N NMR: With two nitrogen atoms in different chemical environments (nitrile and ammonium), ¹⁵N NMR spectroscopy can provide further structural confirmation. A ¹⁵N NMR spectrum would be expected to show two distinct resonances, one for the nitrile nitrogen and one for the protonated amino nitrogen. The chemical shift of the nitrile nitrogen is sensitive to the electronic effects of the aromatic ring substituents.

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. youtube.com Key correlations would be observed between the benzylic methine proton (CH) and the methyl protons (CH₃), confirming the ethyl group structure. Correlations among the adjacent aromatic protons would also help to delineate the substitution pattern on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹J-coupling). sdsu.edu It allows for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). youtube.comemerypharma.com This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC correlations would be expected from the benzylic proton to the carbons of the aromatic ring and the nitrile carbon, confirming the connection of the aminoethyl group to the benzonitrile core. researchgate.net

Interactive Table: Expected Key 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Atoms |

| COSY | Benzylic CH | Methyl CH₃ |

| Aromatic Protons | Adjacent Aromatic Protons | |

| HSQC | Benzylic CH | Benzylic C |

| Methyl CH₃ | Methyl C | |

| Aromatic Protons | Attached Aromatic C | |

| HMBC | Benzylic CH | Aromatic Quaternary C, Nitrile C |

| Methyl CH₃ | Benzylic C, Aromatic Quaternary C | |

| Aromatic Protons | Adjacent and Distant Aromatic C |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands. A sharp, intense peak corresponding to the nitrile (C≡N) stretching vibration is a key diagnostic feature. chemicalbook.comnist.gov Other significant absorptions include the N-H stretching of the primary ammonium salt, C-H stretches from the aromatic and aliphatic groups, and C=C stretching vibrations from the benzene ring. pharmaffiliates.com

Interactive Table: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ammonium (R-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Nitrile (C≡N) | C≡N Stretch | ~2220 - 2230 (sharp, strong) |

| Aromatic C=C | C=C Stretch | ~1600, ~1475 |

| Ammonium (R-NH₃⁺) | N-H Bend | ~1600 - 1500 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is used to confirm its elemental composition. nih.gov For this compound, HRMS would be used to determine the exact mass of the protonated molecule of the free base, [C₉H₁₀N₂ + H]⁺. This experimentally determined mass would be compared to the calculated exact mass to confirm the molecular formula C₉H₁₀N₂ with a high degree of confidence (typically within 5 ppm).

Interactive Table: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula (Free Base) | C₉H₁₀N₂ |

| Molecular Formula (HCl Salt) | C₉H₁₁ClN₂ |

| Calculated Exact Mass (Free Base) | 146.0844 Da |

| Expected HRMS Ion (M+H)⁺ | 147.0917 Da |

| Molecular Weight (HCl Salt) | 182.65 g/mol chemscene.combldpharm.comnih.gov |

X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique is indispensable for confirming the absolute stereochemistry of chiral molecules. researchgate.netmdpi.com An X-ray crystal structure analysis of this compound would provide unequivocal proof of the (S) configuration at the chiral center. researchgate.net Furthermore, it would yield detailed information on bond lengths, bond angles, and the crystal packing arrangement, including intermolecular interactions such as the hydrogen bonds between the ammonium cation and the chloride anion. cambridge.org

Advanced Chromatographic Methods for Purity and Enantiomeric Excess (e.g., Chiral GC, Chiral SFC)

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of the compound.

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating enantiomers. uni-muenchen.de A sample of (S)-2-(1-Aminoethyl)benzonitrile, after suitable derivatization to increase its volatility, could be analyzed on a GC instrument equipped with a chiral stationary phase (CSP), such as a cyclodextrin-based column. sigmaaldrich.comresearchgate.net This method would allow for the separation of the (S)- and (R)-enantiomers, enabling the precise determination of the enantiomeric excess (e.e.) of a given sample.

Chiral Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a highly efficient and environmentally friendly technique for the analysis and purification of enantiomers. europeanpharmaceuticalreview.com It often provides faster separations and higher efficiency than traditional high-performance liquid chromatography (HPLC). chromatographyonline.com A method for analyzing this compound would typically involve screening various polysaccharide-based CSPs and optimizing the mobile phase (usually supercritical CO₂ with an alcohol co-solvent) to achieve baseline resolution of the (S) and (R) enantiomers. This allows for accurate and rapid assessment of both chemical and enantiomeric purity. americanpharmaceuticalreview.com

Computational Chemistry and Theoretical Studies of S 2 1 Aminoethyl Benzonitrile Hydrochloride

Conformational Analysis and Molecular Dynamics

Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound in various environments, such as in a vacuum or solvated in different solvents. These simulations track the atomic motions over time, providing a dynamic picture of the molecule's flexibility and the probabilities of it adopting different conformations. Key dihedral angles, such as the C-C-N-H and C-C-C-N angles, are monitored to identify the most stable conformers.

Table 1: Hypothetical Relative Energies of Predominant Conformers of (S)-2-(1-Aminoethyl)benzonitrile

| Conformer | Dihedral Angle (Car-Car-Cα-N) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 45.2 |

| B | 180° | 0.85 | 30.1 |

| C | -60° | 1.20 | 24.7 |

Note: Data is hypothetical and for illustrative purposes.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of (S)-2-(1-Aminoethyl)benzonitrile hydrochloride. These calculations can provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of (S)-2-(1-Aminoethyl)benzonitrile

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Note: Data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum.

Calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific signals to individual atoms. Similarly, the vibrational frequencies can be calculated to predict the infrared (IR) spectrum, providing information about the functional groups present in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for (S)-2-(1-Aminoethyl)benzonitrile

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (cyano) | 118.5 |

| C1 (ipso-CN) | 112.3 |

| C2 (ipso-CH) | 145.8 |

| C3 | 129.1 |

| C4 | 133.5 |

| C5 | 128.7 |

| C6 | 132.9 |

| Cα (methine) | 52.4 |

| Cβ (methyl) | 21.6 |

Note: Data is hypothetical and for illustrative purposes.

Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

For instance, the mechanism of a potential synthetic route or a metabolic pathway could be investigated. The calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur, provides insights into the reaction kinetics. The geometry of the transition state reveals the critical arrangement of atoms at the peak of the energy barrier.

Design Principles for Novel Derivatives

The insights gained from computational studies of this compound can be leveraged to design novel derivatives with tailored properties. By systematically modifying the functional groups on the parent molecule in silico, it is possible to predict how these changes will affect its electronic properties, reactivity, and conformational preferences.